molecular formula C8H11BClNO4 B112551 (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 380430-56-8

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No.: B112551
CAS No.: 380430-56-8
M. Wt: 231.44 g/mol
InChI Key: NOMZZWSCDMMVAF-UHFFFAOYSA-N
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Description

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative commonly used in organic synthesis. This compound is particularly significant in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds by reacting with aryl or vinyl halides .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride typically involves the reaction of phenylboronic acid derivatives with appropriate amine and ester groups. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is unique due to its specific functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions .

Properties

IUPAC Name

(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMZZWSCDMMVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586008
Record name [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-56-8
Record name [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride
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